molecular formula C8H7ClN2OS2 B397177 5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one

5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one

Katalognummer: B397177
Molekulargewicht: 246.7g/mol
InChI-Schlüssel: NPXUZJQSBOFJHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Eigenschaften

Molekularformel

C8H7ClN2OS2

Molekulargewicht

246.7g/mol

IUPAC-Name

5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one

InChI

InChI=1S/C8H7ClN2OS2/c1-11-8(12)13-4-5(10-11)6-2-3-7(9)14-6/h2-3H,4H2,1H3

InChI-Schlüssel

NPXUZJQSBOFJHH-UHFFFAOYSA-N

SMILES

CN1C(=O)SCC(=N1)C2=CC=C(S2)Cl

Kanonische SMILES

CN1C(=O)SCC(=N1)C2=CC=C(S2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Analyse Chemischer Reaktionen

5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.

    Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

Wirkmechanismus

The mechanism of action of 5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one include:

    5-chlorothiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.

    5-chlorothiophene-2-boronic acid: Used in cross-coupling reactions to introduce the thiophene moiety into larger molecules.

    1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one: A chalcone derivative with nonlinear optical properties.

The uniqueness of 5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct electronic and chemical properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.